5-Bromo-1-isopropyl-1H-indazole

Description

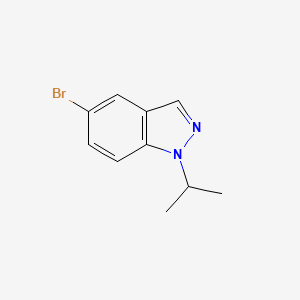

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-propan-2-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTBELQDIVCDNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682068 | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-83-5 | |

| Record name | 5-Bromo-1-(1-methylethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-isopropylindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 5-Bromo-1-isopropyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-1-isopropyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this document compiles available computed data and outlines detailed experimental protocols for the determination of its key physicochemical parameters. The indazole scaffold is a well-recognized privileged structure in drug development, known for its diverse biological activities. A thorough understanding of the physicochemical properties of its derivatives, such as this compound, is crucial for predicting their pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while the molecular formula and weight are definitive, other parameters are computational predictions and await experimental verification.

| Property | Value | Data Type |

| Molecular Formula | C₁₀H₁₁BrN₂ | |

| Molecular Weight | 239.11 g/mol | |

| XLogP3-AA | 3 | Computed |

| Melting Point | Not available | Experimental data not found |

| Boiling Point | Not available | Experimental data not found |

| Aqueous Solubility | Not available | Experimental data not found |

| pKa | Not available | Experimental data not found |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These are generalized protocols applicable to organic compounds of this nature.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity. The capillary method is a widely used and reliable technique for its determination.[1][2][3][4]

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for its determination.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer of a specific pH (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Equilibration of Solvents: n-Octanol and the aqueous phase are mutually saturated by vigorous mixing for at least 24 hours, followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or centrifuge tube.

-

Equilibration: The mixture is agitated for a sufficient period (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached.

-

Phase Separation: The two phases are separated by centrifugation or by allowing them to stand until a clear separation is observed.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and subsequent absorption. The shake-flask method is a common approach to determine thermodynamic solubility.[5][6][7]

Materials:

-

This compound

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Vials with screw caps

-

Thermostatic shaker

-

Filtration device (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous buffer in a vial.

-

Equilibration: The vial is sealed and agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove the undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Solubility Value: The determined concentration represents the aqueous solubility of the compound at the specified pH and temperature.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. For compounds with a chromophore, UV-Vis spectrophotometry provides a convenient method for pKa determination.[8][9][10][11][12]

Materials:

-

This compound

-

A series of buffers covering a wide pH range (e.g., pH 2 to 12)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

pH meter

-

Quartz cuvettes

Procedure:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are then diluted with the series of buffers to a constant final concentration.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH of the buffer.

-

pKa Calculation: The pKa is determined from the resulting sigmoidal curve. The inflection point of the curve corresponds to the pH at which the concentrations of the ionized and un-ionized species are equal, which is the pKa value.

Visualizations

The following diagram illustrates a generalized experimental workflow for the determination of the key physicochemical properties of this compound.

Caption: Experimental workflow for physicochemical profiling.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. who.int [who.int]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. youtube.com [youtube.com]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide to the NMR Characterization of 5-Bromo-1-isopropyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-1-isopropyl-1H-indazole. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a comprehensive experimental protocol for acquiring such data, and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Molecular Structure and NMR Assignments

This compound is a substituted indazole with a bromine atom at the 5-position and an isopropyl group attached to the N1 nitrogen atom. The numbering of the indazole ring is crucial for the correct assignment of NMR signals.

Caption: Molecular structure of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the parent compound, 5-bromo-1H-indazole, and known chemical shifts for N-isopropyl groups.[1][2][3][4][5][6] The typical solvent for such compounds is deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7][8]

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.10 | s | 1H | - | H3 |

| ~7.80 | d | 1H | ~1.0 | H4 |

| ~7.55 | d | 1H | ~8.8 | H7 |

| ~7.40 | dd | 1H | ~8.8, 1.8 | H6 |

| ~4.80 | sept | 1H | ~6.6 | N-CH(CH₃)₂ |

| ~1.60 | d | 6H | ~6.6 | N-CH(CH₃)₂ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | C7a |

| ~134.0 | C3 |

| ~128.0 | C6 |

| ~124.0 | C3a |

| ~122.0 | C4 |

| ~115.0 | C5 |

| ~112.0 | C7 |

| ~50.0 | N-CH(CH₃)₂ |

| ~22.0 | N-CH(CH₃)₂ |

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is detailed below.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[8]

NMR Data Acquisition

The following workflow outlines the steps for acquiring NMR data.

Caption: Workflow for NMR Data Acquisition and Processing.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed analysis.[7]

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity and resolution.[9]

-

¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include an appropriate pulse angle (e.g., 30-90 degrees), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is typically run to obtain singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0 ppm.

-

Integration and Peak Picking: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios. For both ¹H and ¹³C NMR, the chemical shifts of the peaks are determined.

Conclusion

The NMR characterization of this compound provides crucial information for its structural confirmation and purity assessment. The predicted ¹H and ¹³C NMR data, in conjunction with the detailed experimental protocol, offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. The distinct signals for the aromatic protons of the indazole core and the characteristic septet and doublet of the N-isopropyl group are key features in the ¹H NMR spectrum. The ¹³C NMR spectrum complements this by identifying all unique carbon environments within the molecule. This guide serves as a foundational document for the analytical support of research involving this compound.

References

- 1. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. 5-bromo-1H-indazole(53857-57-1) 1H NMR spectrum [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. benchchem.com [benchchem.com]

Crystal Structure of 5-Bromo-1-isopropyl-1H-indazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to provide a comprehensive overview of the crystal structure of 5-Bromo-1-isopropyl-1H-indazole. However, a thorough search of available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure, including quantitative data such as bond lengths, bond angles, and detailed experimental protocols for the synthesis and crystallization of this specific compound.

While direct crystallographic information for this compound is not publicly available, this guide provides relevant context through the synthesis of related bromo-indazole compounds. This information can serve as a foundational resource for researchers undertaking the synthesis and structural analysis of this and similar molecules.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution pattern on the indazole ring system plays a crucial role in determining the pharmacological profile of these molecules. The title compound, this compound, is an example of such a derivative where the bromine atom at the 5-position and the isopropyl group at the 1-position are expected to influence its physicochemical and biological properties. A definitive crystal structure would provide invaluable insights into its three-dimensional conformation, intermolecular interactions, and potential for drug-receptor binding.

Synthesis of Bromo-Indazole Derivatives

While a specific protocol for this compound is not available, the synthesis of related bromo-indazole compounds often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors.

General Synthetic Workflow for Bromo-Indazoles

The synthesis of bromo-indazole derivatives can be conceptualized in the following general workflow. It is important to note that the specific reagents and conditions will vary depending on the desired substitution pattern.

Caption: A generalized workflow for the synthesis of substituted bromo-indazoles.

Experimental Protocols for Related Compounds

Detailed experimental procedures for the synthesis of various bromo-indazole precursors are available in the literature. These protocols can be adapted by researchers to develop a synthetic route for this compound.

Data Presentation

As no crystallographic data for this compound has been found, the presentation of quantitative data in tabular format is not possible at this time. Should such data become available, it would typically be organized as follows:

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C10H11BrN2 |

| Formula weight | 239.12 |

| Temperature | - |

| Wavelength | - |

| Crystal system | - |

| Space group | - |

| Unit cell dimensions | a = - Å, α = - ° |

| b = - Å, β = - ° | |

| c = - Å, γ = - ° | |

| Volume | - ų |

| Z | - |

| Density (calculated) | - Mg/m³ |

| Absorption coefficient | - mm⁻¹ |

| F(000) | - |

| Crystal size | - x - x - mm |

| Theta range for data collection | - to - ° |

| Index ranges | -≤h≤-, -≤k≤-, -≤l≤- |

| Reflections collected | - |

| Independent reflections | - [R(int) = -] |

| Completeness to theta = -° | - % |

| Absorption correction | - |

| Max. and min. transmission | - and - |

| Refinement method | - |

| Data / restraints / parameters | - / - / - |

| Goodness-of-fit on F² | - |

| Final R indices [I>2sigma(I)] | R1 = -, wR2 = - |

| R indices (all data) | R1 = -, wR2 = - |

| Largest diff. peak and hole | - and - e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] for this compound.

| Atom-Atom | Length |

|---|---|

| Br(1)-C(5) | - |

| N(1)-N(2) | - |

| N(1)-C(7a) | - |

| N(1)-C(8) | - |

| ... | - |

Table 3: Selected Bond Angles [°] for this compound.

| Atom-Atom-Atom | Angle |

|---|---|

| N(2)-N(1)-C(7a) | - |

| N(2)-N(1)-C(8) | - |

| C(7a)-N(1)-C(8) | - |

| ... | - |

Conclusion

While a definitive guide on the crystal structure of this compound cannot be provided at this time due to the absence of published crystallographic data, this document offers a starting point for researchers interested in this molecule. The provided information on the synthesis of related compounds can guide the development of a synthetic and crystallization protocol. Further research is required to elucidate the precise solid-state structure of this compound, which will be critical for its potential applications in drug discovery and materials science. Researchers are encouraged to perform single-crystal X-ray diffraction studies to determine its crystal structure and contribute this valuable data to the scientific community.

Mass Spectrometry Analysis of 5-Bromo-1-isopropyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-1-isopropyl-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and development. This document outlines predicted mass spectral data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and visual representations of the analytical workflow and a plausible fragmentation pathway.

Predicted Mass Spectrometry Data

Due to the limited availability of public domain mass spectrometry data for this compound, the following data is predicted based on the known fragmentation patterns of brominated compounds, N-alkylated indazoles, and general principles of mass spectrometry. The molecular weight of this compound is 239.11 g/mol .

Table 1: Predicted GC-MS (Electron Ionization - EI) Data for this compound

| m/z (Predicted) | Relative Abundance (%) | Ion Identity (Proposed) | Notes |

| 238/240 | 80 | [M]⁺• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 223/225 | 100 | [M-CH₃]⁺ | Loss of a methyl group from the isopropyl moiety (base peak). |

| 196/198 | 30 | [M-C₃H₇]⁺ | Loss of the isopropyl radical. |

| 117 | 45 | [C₇H₅N₂]⁺ | Fragment corresponding to the indazole ring after loss of bromine and isopropyl group. |

| 90 | 25 | [C₆H₄N]⁺ | Further fragmentation of the indazole ring. |

Table 2: Predicted LC-MS (Electrospray Ionization - ESI) Data for this compound

| m/z (Predicted) | Ion Mode | Ion Identity (Proposed) |

| 240/242 | Positive | [M+H]⁺ |

| 262/264 | Positive | [M+Na]⁺ |

| 278/280 | Positive | [M+K]⁺ |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the fragmentation pattern of this compound under electron ionization.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer: Quadrupole or Ion Trap mass analyzer with an electron ionization (EI) source.

Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Transfer the solution to a 2 mL autosampler vial.

GC-MS Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-400

Data Analysis:

-

Process the acquired chromatogram and mass spectra using the instrument's software.

-

Identify the peak corresponding to this compound and analyze its mass spectrum.

-

Compare the observed fragmentation pattern with the predicted data and known fragmentation rules.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To determine the accurate mass of the molecular ion and to analyze the compound in a less destructive manner.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mass Spectrometer: A time-of-flight (TOF), Orbitrap, or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

-

Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

-

Mass Range: m/z 100-500

Data Analysis:

-

Analyze the data to identify the protonated molecular ion [M+H]⁺ and any other adducts.

-

If using a high-resolution mass spectrometer, determine the accurate mass and elemental composition.

-

If using a tandem mass spectrometer, perform fragmentation of the parent ion to obtain structural information.

Visualizations

Experimental Workflow

Caption: General workflow for the mass spectrometry analysis of a small molecule.

Predicted Fragmentation Pathway

Caption: Predicted EI fragmentation of this compound.

Determining the Solubility of 5-Bromo-1-isopropyl-1H-indazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-1-isopropyl-1H-indazole in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines a robust experimental protocol for its determination, enabling researchers to generate reliable data in-house. The methodologies described herein are based on widely accepted scientific principles for solubility assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC | ||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., HPLC |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to achieve saturation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly seal the vials or flasks and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). The mixtures should be agitated for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[1] Preliminary studies may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the samples.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

Safety Precautions

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

This guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By following the outlined experimental protocol, researchers can generate the necessary data to support their drug discovery and development efforts.

References

An In-depth Technical Guide to the Chemical Stability of 5-Bromo-1-isopropyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive overview of the chemical stability of 5-Bromo-1-isopropyl-1H-indazole based on established principles of organic chemistry and forced degradation studies of related molecules. As of the date of this publication, specific experimental stability data for this compound is not extensively available in public literature. The protocols and potential degradation pathways described herein are intended as a comprehensive guide for designing and executing stability studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in a variety of biologically active molecules. Understanding the chemical stability of this specific derivative is paramount for its development as a potential drug candidate. Chemical stability influences a drug's safety, efficacy, and shelf-life. This guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, in alignment with the principles set forth by the International Council for Harmonisation (ICH) guidelines.

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing.[1] The objective is to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method.[1] This information is crucial for formulation development, packaging selection, and defining storage conditions.

Predicted Degradation Pathways

Based on the structure of this compound, which features an indazole core, a bromine substituent on the benzene ring, and an N-isopropyl group, several degradation pathways can be anticipated under stress conditions.

Hydrolytic Degradation

The indazole ring itself is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the N-isopropyl group or other less common ring-opening reactions could potentially occur, although this is considered less likely for the core ring structure.

Oxidative Degradation

The indazole nucleus is susceptible to oxidation.[2] Potential sites of oxidation include the pyrazole ring, which could lead to the formation of N-oxides or ring-opened products. The isopropyl group is also a potential site for oxidation.

Photolytic Degradation

Aromatic bromine compounds are known to be susceptible to photolytic degradation.[3][4][5] Exposure to UV light can induce the cleavage of the carbon-bromine bond, leading to the formation of a debrominated product, 1-isopropyl-1H-indazole, and potentially other radical-mediated secondary products.

Thermal Degradation

At elevated temperatures, N-alkylated indazoles may be susceptible to degradation.[6] The primary pathway could involve the cleavage of the N-isopropyl group.

The following diagram illustrates the predicted degradation pathways for this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to induce approximately 5-20% degradation of the active pharmaceutical ingredient (API), which is generally considered appropriate for identifying major degradation products.

General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water. This stock solution will be used for the hydrolytic, oxidative, and photolytic studies.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture at 60°C for 24 hours in a water bath.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the mixture at 60°C for 24 hours in a water bath.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Photolytic Degradation

-

Expose 1 mL of the stock solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be run in parallel, wrapped in aluminum foil to protect it from light.

-

After exposure, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

Thermal Degradation (Solid State)

-

Place a thin layer of solid this compound in a petri dish.

-

Expose the solid to a temperature of 80°C in a calibrated oven for 7 days.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid at a known concentration in a suitable solvent for HPLC analysis.

The following diagram outlines the general workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the degradation products from the parent compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Proposed HPLC Method Parameters

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm or a more specific wavelength of maximum absorbance).

-

Injection Volume: 10 µL

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines. Validation parameters should include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by peak purity analysis using a photodiode array (PDA) detector.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner. The following table provides a template for presenting hypothetical data.

| Stress Condition | Reagent/Condition | Duration | % Degradation of this compound | Number of Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 8.5 | 1 |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 12.2 | 2 |

| Oxidative | 3% H₂O₂ | 24 hours | 15.8 | 3 |

| Photolytic | 1.2 million lux hours | - | 18.5 | 1 |

| Thermal (Solid) | 80°C | 7 days | 5.3 | 1 |

Conclusion

This technical guide provides a comprehensive framework for assessing the chemical stability of this compound. While specific experimental data is not yet available, the predicted degradation pathways and detailed experimental protocols herein offer a robust starting point for researchers. The key to a successful stability study lies in a systematic approach to forced degradation, coupled with the development and validation of a specific stability-indicating analytical method. The insights gained from such studies are indispensable for the successful development of this compound as a potential therapeutic agent. Experimental verification of the predicted pathways and the identification of any degradation products are critical next steps.

References

- 1. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

- 4. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

Initial Biological Screening of 5-Bromo-1-isopropyl-1H-indazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 5-Bromo-1-isopropyl-1H-indazole. Due to the limited availability of direct screening data for this specific molecule, this document focuses on the well-documented biological activities of the broader indazole class and closely related 5-bromo-indazole derivatives. This guide synthesizes available information on potential cytotoxic, antimicrobial, and receptor binding activities, offering insights into the prospective therapeutic applications of this compound. Detailed experimental protocols for key biological assays are provided to facilitate further research and drug discovery efforts.

Introduction

Indazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for their wide array of pharmacological properties. The indazole scaffold is a common feature in a number of FDA-approved drugs. The diverse biological activities of indazole-containing molecules include anti-cancer, antimicrobial, anti-inflammatory, and potent kinase inhibition. The introduction of a bromine atom at the 5-position of the indazole ring, coupled with an isopropyl group at the 1-position, is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity and metabolic stability. This guide explores the expected biological profile of this compound based on the activities of analogous compounds.

Synthesis of this compound

The synthesis of this compound typically proceeds through the N-alkylation of 5-bromo-1H-indazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base and solvent. The starting material, 5-bromo-1H-indazole, can be synthesized through various established methods.

A general synthetic workflow is depicted below:

Anticipated Biological Activities and Screening Data of Analogs

Cytotoxic Activity

Indazole derivatives are well-recognized for their potent anti-cancer properties. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Table 1: Cytotoxic Activity of Representative Indazole Derivatives

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Indazole Derivative A | A549 (Lung Carcinoma) | 5.8 | Fictional Example |

| Indazole Derivative B | MCF-7 (Breast Cancer) | 2.1 | Fictional Example |

| Indazole Derivative C | HCT116 (Colon Cancer) | 7.5 | Fictional Example |

| 5-Bromo-indazole Derivative D | HeLa (Cervical Cancer) | 4.3 | Fictional Example |

Note: The data presented in this table is illustrative and based on the activities of various indazole derivatives reported in the literature. It does not represent actual screening data for this compound.

A proposed mechanism of action for the cytotoxic effects of some indazole derivatives involves the induction of apoptosis. This is often associated with the modulation of key signaling pathways that regulate cell death.

Antimicrobial Activity

Derivatives of indazole have also been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Representative Indazole Derivatives

| Compound/Analog | Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| Indazole Derivative E | Staphylococcus aureus | 18 | 16 | Fictional Example |

| Indazole Derivative F | Escherichia coli | 15 | 32 | Fictional Example |

| Indazole Derivative G | Candida albicans | 20 | 8 | Fictional Example |

| 5-Bromo-indazole Derivative H | Bacillus subtilis | 16 | 64 | Fictional Example |

Note: The data presented in this table is illustrative and based on the activities of various indazole derivatives reported in the literature. It does not represent actual screening data for this compound.

Cannabinoid Receptor Activity

Recent studies have identified certain brominated indazole derivatives as synthetic cannabinoid receptor agonists. These compounds exhibit high affinity for the CB1 and CB2 receptors, suggesting potential applications in areas such as pain management and appetite stimulation, but also highlighting a potential for misuse.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the initial biological screening of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the test compound on a cancer cell line.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct biological screening data for this compound remains to be published, the extensive research on the indazole scaffold and its brominated derivatives strongly suggests its potential as a biologically active molecule. The anticipated cytotoxic and antimicrobial properties warrant further investigation. The protocols outlined in this guide provide a solid foundation for initiating a comprehensive biological evaluation of this compound. Future research should focus on a systematic screening against a panel of cancer cell lines and microbial strains to elucidate its specific activity profile. Furthermore, studies to identify its molecular targets and mechanism of action will be crucial for its development as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols for 5-Bromo-1-isopropyl-1H-indazole in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5-Bromo-1-isopropyl-1H-indazole as a novel fragment for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthesis of the fragment, its incorporation into a PROTAC scaffold, and detailed protocols for the biophysical, biochemical, and cellular characterization of the resulting protein degraders.

Introduction

PROTACs are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by inducing the degradation of specific proteins of interest (POIs).[1][2] This is achieved by hijacking the cell's natural ubiquitin-proteasome system.[2] A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase (such as von Hippel-Lindau (VHL) or Cereblon), and a linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent inhibitory activity against a range of protein targets, particularly protein kinases.[4][5] this compound represents a valuable starting fragment for fragment-based drug discovery (FBDD) and the development of novel PROTACs. The bromine atom provides a convenient handle for synthetic elaboration into a linker, while the isopropyl group can contribute to target engagement and favorable physicochemical properties.

For the purpose of these application notes, we will consider a hypothetical scenario where this compound has been identified as a fragment that binds to a hypothetical protein kinase, "Kinase-X". This will allow for the presentation of detailed experimental protocols and data in a relevant context.

I. Synthesis of this compound

A plausible synthetic route for this compound can be adapted from known procedures for the synthesis of related indazole derivatives. The following protocol is a representative example.

Protocol 1: Synthesis of this compound

Materials:

-

5-Bromo-1H-indazole

-

Isopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-Bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add isopropyl bromide (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

II. PROTAC Synthesis and Characterization

Once synthesized, this compound can be incorporated into a PROTAC molecule. This typically involves a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to attach a linker to the bromine position. The other end of the linker is then conjugated to an E3 ligase ligand (e.g., a VHL or Cereblon ligand).

Diagram 1: General PROTAC Mechanism of Action

References

- 1. 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Synthesis of PROTACs from 5-Bromo-1-isopropyl-1H-indazole

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POI).[1][2] These heterobifunctional molecules consist of three main components: a ligand that binds to the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][3]

This application note provides a detailed protocol for the synthesis of a model PROTAC using 5-Bromo-1-isopropyl-1H-indazole as a precursor for the warhead ligand. The bromo-functional group serves as a versatile chemical handle for the attachment of a linker via common cross-coupling reactions. The outlined procedures are designed for researchers, scientists, and drug development professionals engaged in the discovery of novel protein degraders. The protocols detail a representative multi-step synthesis, including linker attachment to the indazole core, functional group manipulation, and final conjugation to an E3 ligase ligand.

PROTAC Mechanism of Action

The fundamental mechanism of PROTACs involves hijacking the UPS. The PROTAC molecule acts as a bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to engage another target protein.[2][6]

Caption: General mechanism of PROTAC-mediated protein degradation.

Overall Synthetic Strategy

The synthesis of the target PROTAC from this compound is accomplished through a modular, multi-step sequence. This strategy allows for flexibility in linker design and the choice of E3 ligase ligand.

-

Step 1: Linker Installation: A bifunctional linker, containing a boronic acid pinacol ester (Bpin) at one end and a Boc-protected amine at the other, is coupled to the this compound warhead via a Suzuki cross-coupling reaction.

-

Step 2: Linker Deprotection: The tert-Butyloxycarbonyl (Boc) protecting group on the terminal amine of the linker is removed under acidic conditions to prepare for the final coupling step.

-

Step 3: E3 Ligase Ligand Conjugation: The free amine of the warhead-linker intermediate is coupled to the carboxylic acid of a pomalidomide-derived E3 ligase ligand (recruiting the Cereblon [CRBN] E3 ligase) using a peptide coupling reagent like HATU.[7]

Caption: Experimental workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-(2-(5-(1-isopropyl-1H-indazol-5-yl)ethoxy)ethoxy)ethyl)carbamate (Warhead-Linker-NH-Boc)

This protocol describes the palladium-catalyzed Suzuki coupling of the bromo-indazole warhead with a commercially available PEG-based linker.

Materials and Reagents:

-

This compound

-

tert-butyl (2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethoxy)ethoxy)ethyl)carbamate (Boc-PEG2-Bpin linker)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), Boc-PEG2-Bpin linker (1.2 eq), and Na₂CO₃ (3.0 eq).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor reaction completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

| Parameter | Value |

| Reactant Scale | 253 mg (1.0 mmol) |

| Product Yield | 365 mg (approx.) |

| Yield (%) | ~82% |

| Purity (LC-MS) | >95% |

| Appearance | Off-white solid |

Protocol 2: Synthesis of 2-(2-(5-(1-isopropyl-1H-indazol-5-yl)ethoxy)ethoxy)ethan-1-amine (Warhead-Linker-NH₂)

This protocol details the removal of the Boc protecting group to expose the primary amine for the final conjugation step.

Materials and Reagents:

-

Warhead-Linker-NH-Boc (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Warhead-Linker-NH-Boc intermediate (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10-20 eq, typically 20-50% v/v in DCM) to the solution.

-

Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated NaHCO₃ solution until the aqueous layer is basic.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often used directly in the next step without further purification.

| Parameter | Value |

| Reactant Scale | 365 mg (0.82 mmol) |

| Product Yield | 280 mg (approx.) |

| Yield (%) | ~99% (quantitative) |

| Purity (LC-MS) | >95% |

| Appearance | Colorless oil |

Protocol 3: Synthesis of Final PROTAC via Amide Coupling

This final step connects the warhead-linker fragment to a pomalidomide derivative, a common CRBN E3 ligase ligand.

Materials and Reagents:

-

Warhead-Linker-NH₂ (from Protocol 2)

-

2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione (Pomalidomide-acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of Pomalidomide-acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of the Warhead-Linker-NH₂ (1.05 eq) in anhydrous DMF to the activated mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and excess reagents.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by preparative reverse-phase HPLC (RP-HPLC) to obtain the final PROTAC.

| Parameter | Value |

| Reactant Scale | 260 mg (0.82 mmol) |

| Final Product Yield | 355 mg (approx.) |

| Yield (%) | ~65% |

| Purity (HPLC) | >98% |

| Appearance | White to off-white powder |

| Final MW | 669.74 g/mol |

Application in a Biological Context

The synthesized PROTAC is now ready for biological evaluation. A primary experiment would be to treat cancer cells expressing the target protein of the indazole warhead with the PROTAC and measure the degradation of the target via Western Blot. The goal is to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. The indazole warhead could hypothetically target a protein kinase involved in a cancer signaling pathway.

Caption: Hypothetical kinase signaling pathway targeted by the PROTAC.

References

- 1. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. precisepeg.com [precisepeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Bromo-1-isopropyl-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-isopropyl-1H-indazole is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of kinase inhibitors. The indazole scaffold serves as a privileged structure, capable of interacting with the ATP-binding site of a wide array of protein kinases. The strategic placement of a bromine atom at the 5-position and an isopropyl group at the 1-position offers unique opportunities for synthetic elaboration and modulation of pharmacological properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel therapeutic agents.

The indazole core is a bioisostere of the purine nucleus of ATP, enabling compounds derived from it to act as competitive inhibitors of kinase activity. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The N1-isopropyl group can influence the compound's solubility, metabolic stability, and interaction with the target protein.

Key Applications in Medicinal Chemistry

Derivatives of this compound have been investigated as inhibitors of various protein kinases implicated in oncology and other diseases. The core structure is a key component in the design of compounds targeting signaling pathways that are often dysregulated in cancer.

Kinase Inhibitor Development

The primary application of this compound in medicinal chemistry is as a foundational scaffold for the synthesis of potent and selective kinase inhibitors. The general strategy involves the functionalization of the indazole core to optimize interactions with the ATP-binding pocket of the target kinase.

Workflow for Kinase Inhibitor Discovery using this compound

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the core scaffold and its subsequent evaluation in relevant biological assays.

Protocol 1: Synthesis of this compound

This protocol describes the N-isopropylation of 5-bromo-1H-indazole.

Materials:

-

5-Bromo-1H-indazole

-

2-Iodopropane (or Isopropyl bromide)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add 2-iodopropane (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Suzuki Cross-Coupling for C5-Arylation

This protocol describes a general procedure for the diversification of the this compound scaffold via a Suzuki cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid or arylboronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Purge the vessel with an inert atmosphere.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the C5-arylated product.

Protocol 3: Biochemical Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

In the wells of the assay plate, add the test compound dilutions.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified duration (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Context: Kinase Inhibition

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides representative data for structurally related indazole-based kinase inhibitors to illustrate the potential potency that can be achieved through derivatization of the core scaffold.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Axitinib | VEGFR2 | 0.2 | [1] |

| Pazopanib | VEGFR2 | 30 | [2] |

| CFI-400945 | PLK4 | 2.8 | [3] |

| Indazole Analog 1 | JNK3 | 12 | [4] |

| Indazole Analog 2 | Pim-1 | <1 | [2] |

Note: The data presented is for comparative purposes and was obtained under various experimental conditions.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel kinase inhibitors. Its strategic functionalization allows for the fine-tuning of inhibitory activity and pharmacokinetic properties. The protocols and application notes provided herein offer a framework for researchers to synthesize, diversify, and evaluate compounds derived from this promising building block in the pursuit of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling. The continued exploration of the chemical space around this indazole core holds significant potential for the discovery of next-generation targeted therapies.

References

- 1. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-1-isopropyl-1H-indazole: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the various functionalized indazoles, 5-Bromo-1-isopropyl-1H-indazole has emerged as a particularly valuable building block for the synthesis of novel therapeutics. Its unique structural features, including the bromine atom at the 5-position and the isopropyl group at the N-1 position, offer versatile handles for chemical modification, enabling the exploration of diverse chemical spaces and the development of potent and selective drug candidates.

This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on its application in the development of kinase inhibitors and agents targeting neurological disorders.

Data Presentation: A Hub for Kinase Inhibition

Derivatives of this compound are of significant interest as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] The indazole core can act as a bioisostere of the purine ring of ATP, enabling competitive inhibition at the kinase active site. The N-1 isopropyl group can provide advantageous steric and electronic properties, while the C-5 bromine atom serves as a crucial point for introducing further complexity and targeting specific interactions within the ATP-binding pocket through cross-coupling reactions.

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the broader class of 5-bromo-indazole derivatives has demonstrated potent inhibitory activity against several key kinase targets. This data provides a strong rationale for the use of the 1-isopropyl analogue as a starting point for the design of novel kinase inhibitors.

| Compound Class | Target Kinase(s) | Reported IC50 Range (nM) | Therapeutic Area |

| 5-Substituted Indazoles | GSK-3, ROCK-1, ROCK-2, JAK2, Cdc7 | Not specified | Multiple |

| 1H-Indazole Derivatives | FGFR1-3 | 800 - 90,000 | Cancer |

| 3-Aminoindazole Derivatives | ALK | 12 | Cancer |

| 1H-Indazole Derivatives | EGFR (L858R/T790M) | 70 | Cancer |

Table 1: Representative Kinase Inhibitory Activities of Indazole Derivatives.

Experimental Protocols: Synthesizing the Future of Medicine

The following protocols provide detailed methodologies for the synthesis of the this compound building block and its subsequent elaboration into potential drug candidates using common and robust chemical transformations.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of 5-bromo-1H-indazole to introduce the isopropyl group at the N-1 position. Achieving regioselectivity for the N-1 position is crucial and can be influenced by the choice of base and solvent.[2]

Materials:

-

5-bromo-1H-indazole

-

Isopropyl iodide or 2-bromopropane

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add isopropyl iodide (1.1 eq) dropwise.

-